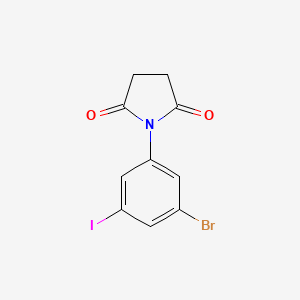![molecular formula C15H22N2O B12893402 Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- CAS No. 828928-54-7](/img/structure/B12893402.png)
Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is a chiral compound with a specific stereochemistry It is characterized by the presence of a phenyl group, a pyrrolidine ring, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-4-phenylbutanoic acid and pyrrolidine.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of (S)-4-phenylbutanoic acid and the amine group of pyrrolidine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with different functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
(S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide: The enantiomer of the compound, differing in stereochemistry.
4-Phenylbutanamide: Lacks the pyrrolidine ring, making it structurally simpler.
N-(Pyrrolidin-2-ylmethyl)butanamide: Lacks the phenyl group, altering its chemical properties.
Uniqueness: (S)-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is unique due to its specific stereochemistry and the presence of both a phenyl group and a pyrrolidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
828928-54-7 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC名 |
4-phenyl-N-[[(2S)-pyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C15H22N2O/c18-15(17-12-14-9-5-11-16-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)/t14-/m0/s1 |
InChIキー |
SLTHGGAORXGGDY-AWEZNQCLSA-N |
異性体SMILES |
C1C[C@H](NC1)CNC(=O)CCCC2=CC=CC=C2 |
正規SMILES |
C1CC(NC1)CNC(=O)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


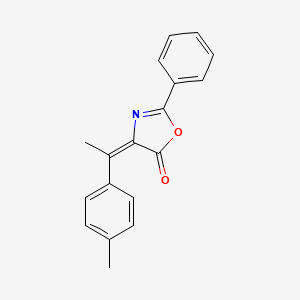
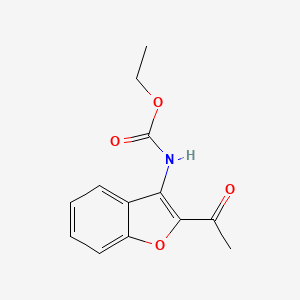
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
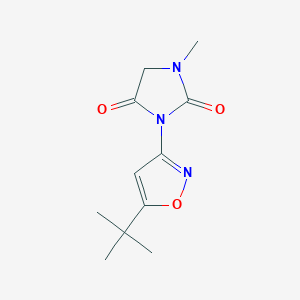
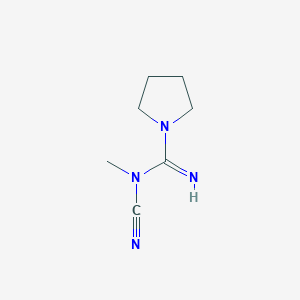
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
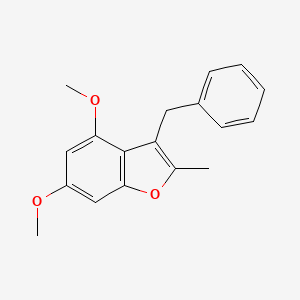
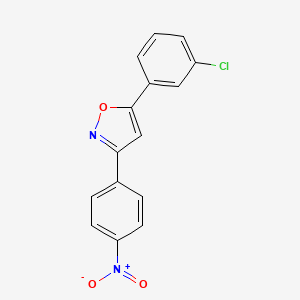
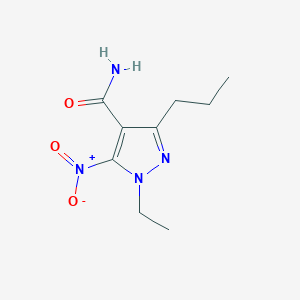
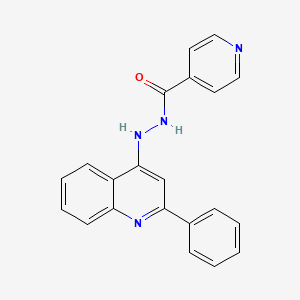
![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
